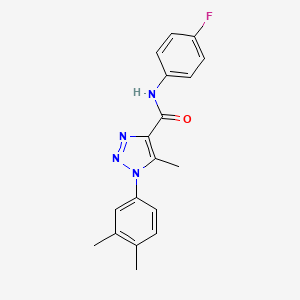

1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 866866-69-5) is a triazole-based carboxamide derivative with a molecular weight of 324.36 g/mol. Its structure comprises a central 1,2,3-triazole ring substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a 5-methyl group and a carboxamide linker to a 4-fluorophenyl moiety . The 3,4-dimethylphenyl group enhances lipophilicity, while the 4-fluorophenyl substituent introduces electronegativity, influencing molecular interactions in biological or material systems.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-11-4-9-16(10-12(11)2)23-13(3)17(21-22-23)18(24)20-15-7-5-14(19)6-8-15/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRZXAGWGSUAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

Introduction of the Carboxamide Group: This step involves the reaction of the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Substitution Reactions:

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical research.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-N-(4-Ethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Key Differences : The 4-fluorophenyl group is replaced with 4-ethylphenyl.

- Impact: The ethyl group increases molecular weight (334.41 g/mol) and hydrophobicity compared to the fluoro substituent.

1-(4-Ethoxyphenyl)-N-(3-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Key Differences : The 3,4-dimethylphenyl group is replaced with 4-ethoxyphenyl, and the fluorine is at the 3-position on the aniline ring.

- The 3-fluorophenyl substitution may disrupt π-π stacking compared to the 4-fluoro isomer .

N-(2,4-Dimethoxyphenyl)-1-(3,4-Dimethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Key Differences : The 4-fluorophenyl group is replaced with 2,4-dimethoxyphenyl.

- Impact : Methoxy groups enhance solubility via hydrogen bonding but may reduce metabolic stability due to oxidative demethylation pathways .

Halogen-Substituted Analogues

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl)-4,5-Dihydro-1H-Pyrazol-1-Yl)Thiazole (Compound 4)

- Key Differences : Incorporates a thiazole ring and chlorophenyl group.

- Isostructural with the bromo analogue (Compound 5), but Cl vs. Br alters halogen bonding strength .

1-(3-Chloro-4-Methylphenyl)-N-(2,4-Dimethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Key Differences : Chlorine replaces a methyl group at the 3-position of the phenyl ring.

- Higher molecular weight (354.84 g/mol) may affect pharmacokinetics .

Hybrid Molecules with Additional Heterocycles

QTC-4-MeOBnEA (Quinoline-Triazole Hybrid)

- Key Differences: Combines a quinoline core with a triazole-carboxamide moiety.

- Impact: Exhibits multi-target therapeutic effects in Alzheimer’s disease (AD) by modulating pathways like acetylcholinesterase inhibition and antioxidant activity. The quinoline ring enhances π-stacking in protein binding .

B20 (Pyridineamide Derivative)

- Key Differences : Features a pyridine ring linked to the triazole-carboxamide via an ether bond.

- Demonstrated anticancer activity in preclinical studies .

Crystallographic and Conformational Insights

- Isostructurality : Compounds 4 and 5 (Cl/Br analogues) are isostructural with triclinic P̄1 symmetry. Both have two independent molecules per asymmetric unit, adopting near-identical conformations except for halogen-dependent packing adjustments .

- Software Tools : Structures resolved using SHELXL and visualized via WinGX/ORTEP .

Biological Activity

1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including enzyme inhibition, cytotoxicity against cancer cell lines, and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of a triazole ring and various substituents that contribute to its biological properties.

Research indicates that the compound may exert its biological effects through multiple mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in inflammatory pathways. For instance, derivatives of triazole compounds have demonstrated inhibition of p38 mitogen-activated protein kinase (MAPK), which plays a significant role in inflammation and cancer progression .

- Cytotoxicity : Studies have reported that this compound exhibits selective cytotoxicity towards various cancer cell lines. The mechanism includes inducing apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 (breast cancer) | 2.91 | Induction of apoptosis via caspase activation |

| Cytotoxicity | Jurkat T-cells | 0.48 | DNA damage and morphological changes |

| Enzyme Inhibition | p38 MAPK | 0.19 | Competitive inhibition |

| Anti-inflammatory Activity | RAW 264.7 (macrophages) | 5.13 | Modulation of NF-kB signaling pathway |

Case Studies

Several studies have highlighted the compound's efficacy in vitro:

- Cytotoxic Effects : A study on Jurkat T-cells demonstrated that treatment with the compound resulted in significant morphological changes indicative of apoptosis, including chromatin condensation and DNA fragmentation .

- Anti-inflammatory Properties : Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent .

- Comparative Analysis : In comparison with established anticancer drugs like doxorubicin, this compound exhibited comparable or superior cytotoxic effects against certain cancer cell lines, making it a candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.